molecular formula C8H9NO4 B6165662 methyl 3-hydroxy-6-methoxypyridine-2-carboxylate CAS No. 164721-32-8

methyl 3-hydroxy-6-methoxypyridine-2-carboxylate

Cat. No.: B6165662
CAS No.: 164721-32-8
M. Wt: 183.2
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Description

This compound has garnered significant interest due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-6-methoxypyridine-2-carboxylate typically involves the reaction of 2-hydroxy-6-methylpyridine with methoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as concentrated hydrochloric acid (HCl) and glacial acetic acid (AcOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-6-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Methyl 3-hydroxy-6-methoxypyridine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its biological activity.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals

Mechanism of Action

The mechanism by which methyl 3-hydroxy-6-methoxypyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to active sites, thereby modulating biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methylpyridine: Shares a similar pyridine ring structure but lacks the methoxy and carboxylate groups.

    2-Hydroxy-3-methylpyridine: Another related compound with a different substitution pattern on the pyridine ring

Uniqueness

Methyl 3-hydroxy-6-methoxypyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. These properties make it valuable for various applications in research and industry.

Properties

CAS No.

164721-32-8

Molecular Formula

C8H9NO4

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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